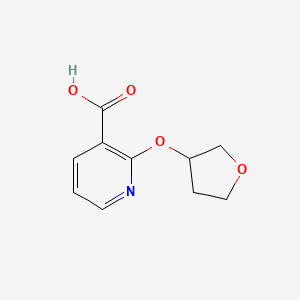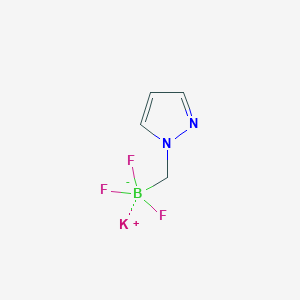
N'-Ethyl-hydrazinecarboxylic acid benzyl ester
Vue d'ensemble
Description
N’-Ethylhydrazinecarboxylic acid benzyl ester, also known as benzyl N-(ethylamino)carbamate, is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol.
Applications De Recherche Scientifique
N’-Ethylhydrazinecarboxylic acid benzyl ester has diverse applications in scientific research:
Organic Synthesis: The benzyloxycarbonyl (Cbz) group is a common protecting group in organic chemistry, used to temporarily mask the reactivity of the hydrazine group.
Medicinal Chemistry: Hydrazide derivatives have been explored for their potential medicinal properties, including anti-microbial and anti-cancer activities.
Nanomaterials: The compound can be used in the synthesis of nanomaterials for various applications, such as drug delivery and imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethylhydrazinecarboxylic acid benzyl ester typically involves the esterification of hydrazinecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent. One common method is the use of a benzyne-mediated esterification, where benzyne acts as a reactive intermediate to facilitate the nucleophilic addition of carboxylic acid to benzyl alcohol . This reaction can be carried out under mild conditions, often at room temperature, and yields the desired ester product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of N’-Ethylhydrazinecarboxylic acid benzyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the esterification process . Additionally, the reaction can be scaled up by employing solvent-free conditions or using environmentally friendly solvents to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Ethylhydrazinecarboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the hydrazine group under basic or acidic conditions.
Major Products Formed
Oxidation: Hydrazones, azines
Reduction: Alcohols, amines
Substitution: Various hydrazide derivatives
Mécanisme D'action
The mechanism of action of N’-Ethylhydrazinecarboxylic acid benzyl ester involves its interaction with molecular targets through its hydrazine functional group. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The benzyloxycarbonyl group can also play a role in modulating the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethylhydrazinecarboxylic acid methyl ester
- N-Ethylhydrazinecarboxylic acid ethyl ester
- N-Ethylhydrazinecarboxylic acid propyl ester
Uniqueness
N’-Ethylhydrazinecarboxylic acid benzyl ester is unique due to its benzyloxycarbonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
benzyl N-(ethylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-11-12-10(13)14-8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXNNBWRJCOVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)
![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)


![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)







![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
